Bienvenue dans la boutique en ligne BenchChem!

Tagarafdeg

PROTAC Targeted Protein Degradation BRAF V600E

Tagarafdeg (CFT1946) is a cereblon-based BiDAC™ degrader that eliminates mutant BRAF proteins (V600E, G469A, G466V) via the ubiquitin-proteasome system, overcoming RAF dimer-driven resistance and paradoxical MAPK activation. It achieves 3-8× higher CNS exposure than standard BRAF inhibitors, enabling brain metastasis models. For research use only in BRAF-mutant oncology studies.

Molecular Formula C45H49F2N11O9S
Molecular Weight 958.0 g/mol
Cat. No. B10856450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTagarafdeg
Molecular FormulaC45H49F2N11O9S
Molecular Weight958.0 g/mol
Structural Identifiers
SMILESCCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)C4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N
InChIInChI=1S/C45H49F2N11O9S/c1-4-53(2)68(64,65)52-35-8-6-32(46)40(31(35)24-48)67-28-5-7-34-29(19-28)42(61)58(26-49-34)27-22-45(66-25-27)12-17-56(18-13-45)39(60)23-44(63)10-15-55(16-11-44)37-21-36-30(20-33(37)47)41(51-54(36)3)57-14-9-38(59)50-43(57)62/h5-8,19-21,26-27,52,63H,4,9-18,22-23,25H2,1-3H3,(H,50,59,62)/t27-/m1/s1
InChIKeyOCDRMYDQTIPVOI-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFT1946 (Tagarafdeg): A Mutant-Selective BRAF V600 Degrader for Targeted Protein Degradation Research


(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane, known as CFT1946 or Tagarafdeg, is a cereblon-based bifunctional degradation activating compound (BiDAC™) designed to selectively degrade mutant BRAF proteins, including the prevalent V600E variant, while sparing wild-type RAF family members [1]. This orally bioavailable small molecule addresses limitations of conventional BRAF inhibitors by overcoming RAF dimer-driven resistance and mitigating paradoxical MAPK pathway activation [2]. Its unique mechanism of action, targeting the ubiquitin-proteasome system for protein degradation, positions it as a distinct chemical tool for oncology research, particularly in models of BRAF-mutant melanoma, colorectal, and lung cancers [3].

Why BRAF Inhibitors Cannot Substitute for CFT1946: Degrader vs. Inhibitor Mechanism and Resistance Profiles


Substituting CFT1946 with a conventional BRAF inhibitor (e.g., vemurafenib, dabrafenib, encorafenib) is scientifically unsound due to fundamentally different mechanisms of action and distinct resistance profiles. While inhibitors bind to the kinase domain to block enzymatic activity, CFT1946 recruits the E3 ligase cereblon to catalyze ubiquitination and subsequent proteasomal degradation of the entire mutant BRAF protein [1]. This degradation mechanism eliminates both kinase-dependent and kinase-independent scaffolding functions, which are critical drivers of resistance to ATP-competitive inhibitors [2]. Furthermore, approved BRAF inhibitors are vulnerable to RAF dimer-driven resistance and cause paradoxical activation of MAPK signaling in wild-type BRAF cells, whereas CFT1946 selectively degrades only mutant variants and spares wild-type RAF family members (BRAF-WT, ARAF, CRAF) [3]. These mechanistic distinctions translate into quantifiable differences in preclinical efficacy, particularly in models of acquired resistance and brain metastasis, underscoring why CFT1946 cannot be interchanged with any current BRAF inhibitor.

CFT1946 Evidence Guide: Quantifiable Differentiation from BRAF Inhibitors and Degraders


Mutant-Selective Degradation Potency and Proteome Selectivity in A375 Cells

CFT1946 achieves potent degradation of BRAF V600E in A375 melanoma cells, with a DC50 of 14 nM at 24 hours, demonstrating an Emax of 26% . In contrast, no degradation of wild-type BRAF, ARAF, or CRAF is observed at comparable concentrations, confirming exquisite proteome selectivity [1]. This mutant-specific degradation translates to downstream pathway inhibition, with an IC50 of 11 nM for ERK phosphorylation and a GI50 of 94 nM for cell growth at 96 hours [2]. Importantly, CFT1946 exhibits no effect on proliferation in the KRAS-mutant, BRAF-WT HCT116 cell line, further validating its selectivity [3].

PROTAC Targeted Protein Degradation BRAF V600E

Brain Penetration: Kpu,u Values Supporting CNS Application Potential

CFT1946 demonstrates significant brain penetration in preclinical models, with unbound brain-to-plasma partition coefficients (Kpu,u) ranging from 0.34 to 0.88 [1]. These values substantially exceed the industry benchmark of Kpu,u > 0.3 for compounds considered to have meaningful CNS exposure [2]. In contrast, approved BRAF inhibitors such as vemurafenib and dabrafenib exhibit poor brain penetration due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), with reported brain-to-plasma ratios often <0.1 [3]. This differential CNS exposure translates to functional efficacy: CFT1946 significantly prolonged survival in an intracranial A375 BRAF V600E melanoma xenograft model compared to encorafenib [4].

Blood-Brain Barrier CNS Penetration Brain Metastasis

Efficacy in BRAF Inhibitor-Resistant Models: Activity Against NRAS Co-Mutant and G466V Variants

In a BRAF V600E/NRAS Q61K double-mutant cell line—a model of acquired resistance to BRAF inhibitors—CFT1946 both degraded BRAF V600E protein and significantly inhibited cell viability, whereas treatment with encorafenib had no effect [1]. In xenografts derived from this BRAFi-resistant cell line, oral dosing of CFT1946 as a single agent led to tumor growth inhibition, while a clinically relevant dose of encorafenib showed no effect on tumor growth [2]. Additionally, CFT1946, but not encorafenib, inhibited proliferation of the BRAF G466V heterozygous lung tumor cell line H1666, demonstrating activity against Class III BRAF mutations that are intrinsically resistant to approved inhibitors [3].

Acquired Resistance BRAF G466V NRAS Q61K

Clinical Translation: Phase 1/2 Trial Status Differentiating from Preclinical-Only Degraders

CFT1946 is the only mutant-selective BRAF degrader currently in clinical development, with an ongoing Phase 1/2 trial (NCT05668585) evaluating monotherapy and combination regimens in patients with BRAF V600 mutant solid tumors [1]. As of July 2024, 36 patients had received CFT1946 across five dose cohorts (20 mg BID to 640 mg BID), with 97% having received prior BRAF inhibitor therapy [2]. Early clinical data demonstrate dose-dependent bioavailability, confirmed target engagement via BRAF V600E protein degradation in tumor biopsies, and preliminary anti-tumor activity, including a 67% tumor reduction in a patient with BRAF V600K melanoma and a 55% reduction in a patient with BRAF V600E pancreatic cancer [3]. In contrast, other BRAF-targeting PROTACs or degraders described in the literature remain in preclinical stages, lacking human pharmacokinetic, safety, and efficacy data [4].

Clinical Trial Phase 1/2 NCT05668585

Optimal Application Scenarios for CFT1946 Based on Evidence-Backed Differentiation


Investigating RAF Dimer-Driven Resistance Mechanisms

Utilize CFT1946 in BRAF V600E/NRAS co-mutant or BRAF V600E-amplified cell lines and xenograft models to study resistance mechanisms that arise from RAF dimerization. CFT1946's degradation of the entire BRAF protein eliminates both kinase activity and scaffolding functions, enabling researchers to dissect signaling pathways that remain active under BRAF inhibitor treatment [1]. This application is directly supported by preclinical data showing CFT1946, but not encorafenib, inhibits viability in BRAF V600E/NRAS Q61K double-mutant cells [2].

Preclinical CNS Metastasis Models Requiring Brain-Penetrant BRAF Targeting

Deploy CFT1946 in intracranial xenograft models or in vitro blood-brain barrier assays to evaluate therapeutic strategies for BRAF-mutant brain metastases. With Kpu,u values of 0.34-0.88, CFT1946 achieves CNS exposure that is 3- to 8-fold higher than the 0.3 benchmark for brain-penetrant compounds [3]. This property enables studies of CNS tumor growth inhibition and survival prolongation that are not feasible with standard BRAF inhibitors, which are actively effluxed and achieve minimal brain penetration [4].

Translational Research Bridging Preclinical to Clinical BRAF Degrader Studies

Select CFT1946 for translational pharmacology studies where human pharmacokinetic and pharmacodynamic parameters are required to validate preclinical models. As the only clinical-stage BRAF degrader, CFT1946 provides access to human dose-exposure relationships, safety data, and target engagement biomarkers from ongoing Phase 1/2 trials [5]. This enables more accurate allometric scaling, PK/PD modeling, and biomarker validation for the emerging class of BRAF-targeting PROTACs.

Investigating Class II and Class III BRAF Mutations Not Addressed by Approved Inhibitors

Employ CFT1946 in studies of non-V600 BRAF mutations, such as G469A (Class II) and G466V (Class III), which are intrinsically resistant to vemurafenib, dabrafenib, and encorafenib. CFT1946 degrades multiple BRAF mutant variants and has demonstrated antiproliferative activity in BRAF G466V H1666 lung cancer cells, whereas encorafenib showed no effect [6]. This application is critical for expanding research into BRAF-mutant cancers beyond the well-studied V600E subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tagarafdeg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.